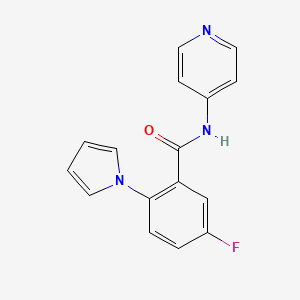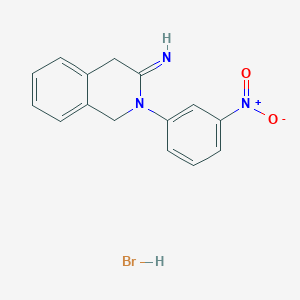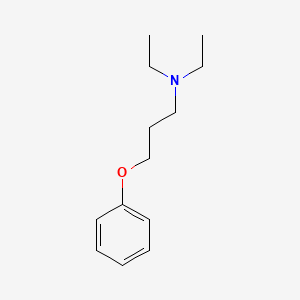
5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide, also known as FPBA, is a chemical compound that has gained attention in scientific research due to its potential use in various fields. FPBA is a small molecule that belongs to the class of benzamides and has a molecular weight of 296.3 g/mol.
作用機序
The mechanism of action of 5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in the repair of damaged DNA. By inhibiting PARP, 5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide prevents the repair of DNA damage, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide has been shown to have several biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, 5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide has also been shown to inhibit the growth of bacteria and fungi. 5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide achieves this by disrupting the cell membrane of these microorganisms.
実験室実験の利点と制限
One of the major advantages of using 5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes 5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide a promising candidate for cancer therapy. However, one of the limitations of using 5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the use of 5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide in scientific research. One potential direction is the development of 5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide-based cancer therapies. Another potential direction is the use of 5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide as a tool for studying DNA repair mechanisms. Additionally, further research is needed to optimize the synthesis of 5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide and improve its solubility in water.
Conclusion
In conclusion, 5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide is a promising chemical compound that has gained attention in scientific research due to its potential use in various fields. 5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide has been shown to inhibit the growth of cancer cells, bacteria, and fungi, and has several advantages and limitations for lab experiments. Further research is needed to fully understand the potential of 5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide and optimize its use in scientific research.
合成法
5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 5-fluoro-2-nitrobenzoic acid with pyridine-4-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with 1H-pyrrole-1-carboxylic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) to yield 5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide.
科学的研究の応用
5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide has been extensively studied in scientific research due to its potential use in various fields. One of the most promising applications of 5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide is in the field of cancer research. 5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide achieves this by inducing apoptosis, a process of programmed cell death, in cancer cells.
特性
IUPAC Name |
5-fluoro-N-pyridin-4-yl-2-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O/c17-12-3-4-15(20-9-1-2-10-20)14(11-12)16(21)19-13-5-7-18-8-6-13/h1-11H,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDIWTSBTPFPJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)F)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-N-(pyridin-4-yl)-2-(1H-pyrrol-1-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}-N-[2-(3-pyridinyloxy)ethyl]acetamide](/img/structure/B6138846.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6138847.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-3-piperidinecarboxamide](/img/structure/B6138856.png)

![2-(2-methoxyethyl)-6-{[2-(6-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6138864.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B6138870.png)

![N,N'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B6138884.png)
![3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-cyano-N-phenylacrylamide](/img/structure/B6138902.png)
![[1-(2,4-dimethoxybenzoyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B6138909.png)
![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6138916.png)
![N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B6138919.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6138938.png)